Ethyl 2-(acetyloxy)-2-propenoate
Description
Ethyl 2-(acetyloxy)-2-propenoate (IUPAC: ethyl 2-acetoxyacrylate) is an α,β-unsaturated ester characterized by a propenoate backbone substituted with an acetyloxy group at the α-carbon. This compound belongs to the class of acrylate derivatives, which are widely utilized in polymer chemistry, pharmaceuticals, and organic synthesis. For instance, ethyl propenoate derivatives are frequently employed as monomers in copolymer synthesis (e.g., polymers with ethenylbenzene or 2-ethylhexyl acrylate) . The acetyloxy group may enhance solubility or modulate electronic properties, influencing polymerization kinetics or biological activity.
Properties
CAS No. |
22807-79-0 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
ethyl 2-acetyloxyprop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-4-10-7(9)5(2)11-6(3)8/h2,4H2,1,3H3 |
InChI Key |
UMSUVRQADXVIDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(acetyloxy)-2-propenoate can be synthesized through the esterification of ethyl 2-propenoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process, where ethyl 2-propenoate and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetyloxy)-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ethyl 2-propenoate and acetic acid.
Transesterification: It can react with different alcohols in the presence of a catalyst to form new esters.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Ethyl 2-propenoate and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: Ethyl 2-(hydroxy)-2-propenoate.
Scientific Research Applications
Ethyl 2-(acetyloxy)-2-propenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The ester is employed in the production of polymers and resins due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of ethyl 2-(acetyloxy)-2-propenoate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release acetic acid and ethyl 2-propenoate, which can further participate in metabolic pathways. The acetyloxy group can also undergo nucleophilic attack, leading to various chemical transformations.
Comparison with Similar Compounds
Structural Analogues
(a) Ethyl 2-Cyano-3-(4-methylphenyl)propanoate
- Structure: Features a cyano group at the α-position and a 4-methylphenyl group at the β-carbon.
- Properties: The electron-withdrawing cyano group increases electrophilicity, making it reactive in Michael addition reactions. This compound is a precursor to bioactive 2-propenoylamides and 2-propenoates .
- Key Difference: Unlike ethyl 2-(acetyloxy)-2-propenoate, the cyano substituent here facilitates nucleophilic attack rather than ester hydrolysis.
(b) Ethyl 2-Phenylacetoacetate
- Structure : Contains a phenyl group and a ketone at the β-position.
- Applications: Used in synthesizing heterocyclic compounds (e.g., pyridopyrimidinones) and as a building block in pharmaceutical intermediates .
- Comparison: The ketone group offers distinct reactivity (e.g., enolate formation), whereas the acetyloxy group in the target compound may participate in transesterification or act as a leaving group.
(c) Ethyl 2-(2-Ethoxy-2-oxoethoxy)propanoate
- Structure : Includes an ethoxycarbonylmethoxy side chain.
- Synthesis: Prepared via nucleophilic substitution between ethyl glycinate and ethyl 2-cyano-3-ethoxypropenoate .
Functional Group Analysis
Physicochemical Properties
While direct data for this compound are sparse, inferences can be drawn from analogs:
- Boiling Point : Esters with acetyloxy groups (e.g., ethyl acetoacetate) typically boil between 180–200°C, higher than simple acrylates due to increased polarity.
- Solubility : Acetyloxy groups enhance solubility in polar aprotic solvents (e.g., DMF, acetone) compared to alkyl-substituted acrylates.
- Stability: Susceptible to hydrolysis under acidic/basic conditions, analogous to ethyl 2-cyano-3-ethoxypropenoate .
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